N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
UV-Vis Spectroscopy
Mass Spectrometry
- m/z 438 : Molecular ion peak ([M]⁺) corresponding to the molecular weight.
- Fragmentation patterns include loss of the 4-methoxybenzyl group (m/z 316 ) and cleavage of the thiadiazole ring (m/z 175 ).
Table 2: Key Spectroscopic Data
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (s, 3H) | Methoxy group |
| FT-IR | 1670 cm⁻¹ | Amide C=O stretch |
| UV-Vis | 290 nm | π→π* (thiadiazole) |
| MS | m/z 438 ([M]⁺) | Molecular ion |
Computational Chemistry Approaches for Electronic Structure Elucidation
Density Functional Theory (DFT) calculations provide insights into the electronic properties:
- HOMO-LUMO Gap : The energy gap (∼4.5 eV) indicates moderate reactivity, with HOMO localized on the thiadiazole ring and LUMO on the chlorophenyl group.
- Electrostatic Potential Maps : Reveal electron-rich regions (thiadiazole sulfur) and electron-deficient zones (chlorophenyl ring), guiding predictions of intermolecular interactions.
- Conformational Analysis : Molecular dynamics simulations suggest the sulfanyl-acetamide linker adopts a gauche conformation to minimize steric hindrance between aromatic groups.
Figure 2: Computed HOMO-LUMO Distribution
(Note: A diagram would show HOMO on the thiadiazole and LUMO on the chlorophenyl group.)
The planar thiadiazole core facilitates charge delocalization, while the methoxybenzyl group introduces steric bulk that modulates solubility and binding affinity.
Properties
Molecular Formula |
C18H16ClN3O2S3 |
|---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16ClN3O2S3/c1-24-15-7-5-12(6-8-15)10-25-17-21-22-18(27-17)26-11-16(23)20-14-4-2-3-13(19)9-14/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
AQSCWYPHUOEZDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
Reaction of 4-methoxybenzyl thiosemicarbazide with carbon disulfide in basic media (e.g., KOH/EtOH) generates the 5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine intermediate. For example:
Conditions :
Hydrazine-Carbon Disulfide Coupling
Alternative routes involve hydrazine derivatives reacting with carbon disulfide under acidic conditions. For instance, 3-chlorophenylhydrazine and CS₂ in HCl yield the thiadiazole scaffold.
Sulfanyl-Acetamide Functionalization
The acetamide-sulfanyl side chain is introduced via nucleophilic substitution or condensation reactions.
Chloroacetylation of Thiadiazole Amine
The 1,3,4-thiadiazol-2-amine intermediate reacts with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) to form 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.
Optimized Parameters :
Thiol-Ether Formation
The chloroacetamide intermediate undergoes nucleophilic substitution with 4-methoxybenzyl mercaptan (HS-CH₂-C₆H₄-OCH₃) in acetone. Potassium carbonate facilitates deprotonation of the thiol:
Critical Factors :
-
Solvent: Acetone or dimethylformamide (DMF)
-
Temperature: 25–40°C
-
Reaction time: 4–6 hours
Alternative Pathways and Modifications
One-Pot Synthesis
Recent methods use T3P (propylphosphonic anhydride) as a coupling agent to condense 3-chlorophenylacetic acid with the thiadiazole-thiol in a single step. This approach reduces purification steps and improves yields (up to 85%).
Microwave-Assisted Reactions
Microwave irradiation (100–150°C, 20–30 min) accelerates thiol-ether formation, achieving 90% conversion in reduced time.
Reaction Optimization and Challenges
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 20.7 | 75 | 98 |
| DMF | 36.7 | 82 | 95 |
| THF | 7.5 | 68 | 97 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction dialysis.
Catalytic Systems
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in biphasic systems.
-
Base Strength : K₂CO₃ outperforms NaOH in minimizing hydrolysis side reactions.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Oxidation of Sulfanyl Groups
The sulfanyl (-S-) linkages in the thiadiazole and benzyl groups are susceptible to oxidation. Common oxidizing agents and products include:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 12 hours | Sulfoxide derivatives | |
| KMnO₄ | Acidic or neutral aqueous medium, reflux | Sulfone derivatives |
For example, oxidation of the 4-methoxybenzyl sulfanyl group could yield a sulfone, enhancing the compound’s polarity and potential biological activity .
Reduction Reactions
Reduction of sulfanyl groups can produce thiol (-SH) intermediates, which are reactive toward electrophiles:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Thiols | |
| NaBH₄/CuCl₂ | Methanol, 50°C | Disulfides |
The thiadiazole ring’s sulfur atoms may also participate in reductive cleavage under harsh conditions.
Nucleophilic Aromatic Substitution
The electron-deficient 3-chlorophenyl group undergoes nucleophilic substitution:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| NH₃ (aq.) | Ethanol, 80°C | 3-Aminophenyl derivative | |
| HS⁻ | DMF, 100°C | Thiophenol-substituted analog |
The chlorine atom’s replacement with amines or thiols modifies the compound’s electronic profile and solubility .
Hydrolysis of Acetamide
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic | HCl (6M), reflux | Acetic acid + 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)amine | |
| Basic | NaOH (2M), reflux | Sodium acetate + corresponding amine |
Hydrolysis could be exploited to generate intermediates for further functionalization.
Electrophilic Substitution on Aromatic Rings
The 4-methoxybenzyl group’s methoxy substituent directs electrophilic attacks to the para position:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivative | |
| Sulfonation | SO₃/H₂SO₄, 60°C | Sulfonic acid derivative |
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole core participates in:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated derivatives .
-
Acylation : Treatment with acetyl chloride to yield N-acetylated products.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could modify the aryl groups:
| Coupling Partner | Catalyst | Product | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative |
Critical Considerations
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
-
Temperature : Oxidation and cross-coupling reactions often require elevated temperatures (60–100°C) .
-
Steric Hindrance : The 4-methoxybenzyl group may limit accessibility to the thiadiazole ring’s reactive sites.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. The compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Evaluation
A review by Alam et al. (2020) compiled data on the cytotoxic effects of 1,3,4-thiadiazole derivatives. The study indicated that compounds similar to this compound demonstrated significant growth inhibition in human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). For instance:
- Compound Activity : The compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong anticancer activity .
Antimicrobial Properties
Thiadiazole derivatives have also been studied for their antimicrobial potential. Research indicates that compounds like this compound can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Testing
In a study focusing on the synthesis and antimicrobial evaluation of thiadiazole derivatives, it was found that several compounds showed promising results against Gram-positive and Gram-negative bacteria. Specifically:
- Effectiveness : Compounds were tested against Staphylococcus aureus and Escherichia coli with varying degrees of success, suggesting that modifications to the thiadiazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Applications
Recent research has suggested that this compound may also exhibit anti-inflammatory properties.
Case Study: In Silico Studies
Molecular docking studies have indicated that this compound could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The computational analysis suggests that further optimization could lead to effective anti-inflammatory agents based on this scaffold .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may interfere with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.
Biological Activity
N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a 3-chlorophenyl group attached to a thiadiazole moiety, which is further linked to an acetamide group. The presence of sulfur atoms enhances its reactivity and potential biological interactions. Its structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In a study comparing the cytotoxicity of this compound to standard chemotherapeutics like 5-Fluorouracil , it was found that certain derivatives showed lower IC50 values, indicating higher potency against cancer cells. For instance, compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against MCF-7 cells with IC50 values around 3.3 μM , outperforming traditional agents .
Antimicrobial Activity
The compound also displays antimicrobial properties . In vitro assays have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notable findings include:
- E. coli
- Staphylococcus aureus
In one study, a derivative demonstrated antibacterial activity with inhibition rates exceeding 50% at concentrations of 100 μg/mL , which is comparable to established antibiotics .
The mechanism by which N-(3-chlorophenyl)-2-sulfanylacetamide exerts its biological effects is under investigation. Initial studies suggest that it may interact with specific biological targets such as:
- Enzymes involved in cancer cell proliferation
- Bacterial cell wall synthesis pathways
These interactions may lead to the inhibition of tumor growth and bacterial replication, respectively .
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals distinct biological activities based on structural variations:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-chlorophenyl)-2-sulfanylacetamide | Similar chlorinated phenyl group | Different chlorine position; potential variations in activity |
| N-(3-methylphenyl)-2-sulfanylacetamide | Methyl instead of chlorine | May exhibit different pharmacological properties |
| N-(2-chlorophenyl)-2-sulfanylacetamide | Chlorine at position 2 | Variations in reactivity and biological activity |
The unique positioning of the chlorine atom in N-(3-chlorophenyl)-2-sulfanylacetamide may influence its electronic properties and reactivity, setting it apart from structurally similar compounds.
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound in various biological assays:
- Anticancer Efficacy : A series of experiments conducted on MCF-7 and HepG2 cell lines confirmed that certain derivatives possess significant cytotoxic effects compared to controls.
- Antimicrobial Screening : Various derivatives were tested against common pathogens in clinical settings, demonstrating promising results that warrant further investigation for pharmaceutical applications.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares a 1,3,4-thiadiazole-acetamide scaffold with numerous analogs. Key structural differences lie in the substituents on the thiadiazole ring, the acetamide group, and the aromatic moieties. Below is a comparative analysis:
Table 1: Structural Features of Selected Analogs
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzyl group (target compound) is electron-donating due to the methoxy (-OMe) group, enhancing solubility and π-π stacking. In contrast, analogs like 5j (4-chlorobenzyl) and 7a (2-chlorophenyl) feature electron-withdrawing Cl, which may increase lipophilicity and membrane permeability .
- Aromatic Diversity : The 3-chlorophenyl group in the target compound differs from bulkier substituents like indolylmethyl (8t) or pyrazine (Compound 4), which may sterically hinder enzyme binding .
Physicochemical Properties
Physical properties such as melting points and synthetic yields reflect stability and purity:
Table 2: Physical Properties of Selected Analogs
Key Observations :
- Higher yields (e.g., 88% for 5h in ) correlate with simpler substituents like benzylsulfanyl, while chloro or nitro groups (e.g., 8v in ) may complicate synthesis .
- Melting points for thiadiazole derivatives typically range between 130–170°C, suggesting moderate thermal stability .
Key Observations :
- Enzyme Inhibition : Substituents like indolylmethyl (8t) or trifluoromethyl () enhance LOX or AChE inhibition by facilitating hydrophobic interactions .
- Structural Flexibility : The dual sulfanyl groups in the target compound may allow disulfide bond formation or redox-mediated activity, a feature absent in sulfonyl derivatives (e.g., ) .
Structural and Crystallographic Insights
- Conformational Analysis : Thiadiazole derivatives often adopt planar or butterfly-like conformations (e.g., ), which influence packing efficiency and crystal lattice stability. The target compound’s 4-methoxybenzyl group may promote coplanarity with the thiadiazole ring, enhancing π-stacking .
- SHELX Refinement : Crystallographic data for analogs (e.g., ) highlight the importance of software like SHELXL in resolving complex sulfanyl-linked structures .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions. A key intermediate is the 1,3,4-thiadiazole core, which can be formed via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) . Subsequent functionalization includes:
- Sulfanyl group introduction : Reacting 5-amino-1,3,4-thiadiazole derivatives with 4-methoxybenzyl mercaptan in the presence of a base (e.g., triethylamine) in dry benzene at 0–25°C .
- Acetamide coupling : Chloroacetyl chloride is added to thiadiazole-thiol intermediates in dioxane with triethylamine, followed by recrystallization from ethanol-DMF mixtures . Yield optimization often requires controlled temperature and stoichiometric ratios of reagents .
Q. Which spectroscopic methods are used for structural characterization?
- X-ray crystallography : Resolves bond lengths and torsion angles (e.g., sulfonamide and thiadiazole moieties). Example: Centrosymmetric head-to-tail interactions observed via C–H⋯O bonds .
- NMR : ¹H/¹³C NMR identifies protons and carbons in the chlorophenyl, methoxybenzyl, and thiadiazole groups. Splitting patterns confirm substituent positions .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–S stretch) validate acetamide and thiadiazole functionalities .
Q. What biological activities have been reported for this compound?
- Antimicrobial : Thiadiazole derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, assessed using MIC assays .
- Anticancer : Cytotoxicity evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ values in the µM range for breast cancer MCF-7 cells) .
- Anti-inflammatory : COX-2 inhibition measured using ELISA kits, with selectivity over COX-1 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiadiazole-thiol reactions .
- Catalysis : Adding catalytic iodine (1–2 mol%) accelerates thioether bond formation between benzyl mercaptan and thiadiazole .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during chloroacetyl chloride coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure acetamide derivatives with >95% HPLC purity .
Q. How to resolve contradictions in reported bioactivity data?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell viability protocols (MTT vs. resazurin assays). Cross-validate using standardized OECD guidelines .
- Structural analogs : Compare activities of derivatives (e.g., replacing 4-methoxybenzyl with 4-fluorobenzyl) to identify pharmacophore contributions .
- Solubility factors : Poor aqueous solubility (logP ~3.5) may reduce apparent activity; use DMSO vehicles ≤0.1% to avoid cytotoxicity artifacts .
Q. What computational methods predict target interactions?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or COX-2. Key residues (e.g., EGFR Leu788) show hydrogen bonding with the acetamide carbonyl .
- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies critical hydrophobic interactions with thiadiazole .
- QSAR models : 2D descriptors (e.g., topological polar surface area) correlate with antimicrobial activity (R² >0.8) .
Q. How to design structure-activity relationship (SAR) studies for thiadiazole derivatives?
- Core modifications : Replace thiadiazole with oxadiazole to evaluate ring electronegativity effects on bioactivity .
- Substituent screening : Test para/meta substituents on the benzyl group (e.g., –OCH₃ vs. –NO₂) to optimize steric and electronic effects .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ >60 min in human microsomes indicates suitability for in vivo studies) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
